molecular formula C11H16Cl3NO2 B4647421 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride

Cat. No. B4647421
M. Wt: 300.6 g/mol
InChI Key: XEVROBSNIXEDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride, also known as DBH, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. The purpose of

Mechanism of Action

2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride acts as an inhibitor of dopamine beta-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride reduces the production of norepinephrine, which can have various physiological effects, such as reducing blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride depend on its concentration and the specific application. In pharmacology, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been shown to reduce blood pressure and heart rate in animal models. In biochemistry, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been used to study the role of adrenergic receptors in various physiological processes, such as the regulation of insulin secretion. In neuroscience, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been studied for its potential role in the regulation of neurotransmitter release and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride in lab experiments is its specificity for dopamine beta-hydroxylase, which allows for the selective inhibition of this enzyme. However, one limitation of using 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride is its potential toxicity, which can affect the viability of cells or organisms in experiments.

Future Directions

There are several future directions for the study of 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride. One direction is the development of new 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride inhibitors for the treatment of various diseases, such as hypertension and heart failure. Another direction is the study of the role of 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride in the regulation of neurotransmitter release and synaptic plasticity, which may have implications for the treatment of various neurological disorders. Additionally, the study of 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride in combination with other compounds or drugs may provide new insights into its potential applications in various fields.

Scientific Research Applications

2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been used in various scientific research applications, including pharmacology, biochemistry, and neuroscience. In pharmacology, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been studied for its potential use as a drug target for the treatment of various diseases, such as hypertension and heart failure. In biochemistry, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been used to study the role of adrenergic receptors in various physiological processes. In neuroscience, 2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride has been studied for its potential role in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2.ClH/c12-10-2-1-9(11(13)7-10)8-14-3-5-16-6-4-15;/h1-2,7,14-15H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVROBSNIXEDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCOCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.